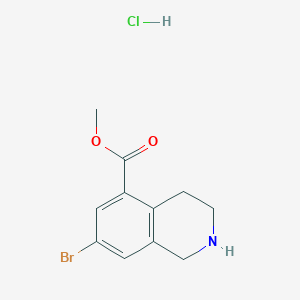
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12BrNO2·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid.
Hydrochloride Formation: The final step involves converting the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline-5-carboxylate or its alcohol derivative.
Oxidation: Formation of isoquinoline-5-carboxylate derivatives.
Scientific Research Applications
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission and inflammation.
Pathways: The compound could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the ester and hydrochloride functionalities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a precursor for various derivatives.
Isoquinoline Derivatives: Compounds with similar core structures but different substituents, offering diverse biological activities.
Uniqueness
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to its specific combination of bromine, ester, and hydrochloride functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H |
InChI Key |
QHMNVSGLVKXAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















